molecular formula C10H10BrClN2O2 B2359313 N-{[(2-bromophenyl)carbamoyl]methyl}-2-chloroacetamide CAS No. 929973-30-8

N-{[(2-bromophenyl)carbamoyl]methyl}-2-chloroacetamide

Cat. No.: B2359313
CAS No.: 929973-30-8
M. Wt: 305.56
InChI Key: DXGOKDOZJCNWHG-UHFFFAOYSA-N
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Description

N-{[(2-Bromophenyl)carbamoyl]methyl}-2-chloroacetamide (CAS 929973-30-8) is a high-purity chemical building block of interest in medicinal chemistry and drug discovery research. With the molecular formula C10H10BrClN2O2 and a molecular weight of 305.56 g/mol, this compound features a unique structure incorporating both 2-chloroacetamide and bromophenyl groups . This structure makes it a valuable intermediate for the synthesis of more complex molecules, particularly through nucleophilic substitution reactions where the chloroacetamide group can be readily displaced . Researchers can utilize this compound as a key precursor in the development of novel sulfonamide and amide derivatives, which are important classes of compounds known to exhibit a range of biological activities . In particular, 2-chloroacetamide derivatives have been investigated as prospective antimicrobial and anticancer agents in scientific studies . The presence of the carbamoylmethyl group is a significant structural motif, as amide bonds are fundamental building blocks in nature and are frequently found in pharmacologically active compounds . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet and handle this compound with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-(2-bromophenyl)-2-[(2-chloroacetyl)amino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClN2O2/c11-7-3-1-2-4-8(7)14-10(16)6-13-9(15)5-12/h1-4H,5-6H2,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXGOKDOZJCNWHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CNC(=O)CCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step Condensation via Urea Intermediate

This method adapts strategies from HIV-1 reverse transcriptase inhibitor syntheses:

Step 1: Synthesis of (2-Bromophenyl)carbamoylmethylamine

  • Reactants : 2-Bromoaniline (1 eq), methyl isocyanate (1.2 eq)
  • Conditions : Anhydrous DMF, 0°C → RT, 12 h
  • Mechanism : Nucleophilic attack of the aniline’s NH₂ on the isocyanate’s electrophilic carbon, forming a urea linkage.
  • Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol.

Step 2: Chloroacetylation of the Primary Amine

  • Reactants : Intermediate from Step 1 (1 eq), chloroacetyl chloride (1.5 eq)
  • Conditions : Dichloromethane, triethylamine (2 eq), 0°C → RT, 6 h
  • Mechanism : Schotten-Baumann reaction, where the amine attacks the acyl chloride.
  • Yield : ~65% (crude), purified via silica chromatography (hexane:EtOAc 3:1).

One-Pot Sequential Coupling

Inspired by benzodiazepine intermediate syntheses, this approach combines carbamoyl and acetamide formations in a single reactor:

Procedure :

  • Charge a flask with 2-bromoaniline (1 eq), glycine methyl ester (1 eq), and DMF.
  • Add triphosgene (0.35 eq) at -10°C to generate the carbamoyl intermediate in situ.
  • Introduce chloroacetic anhydride (1.2 eq) and DMAP (0.1 eq), stir at 50°C for 8 h.
  • Quench with NaHCO₃, extract with EtOAc, and purify via column chromatography.

Advantages :

  • Eliminates isolation of intermediates.
  • Higher atom economy (theoretical yield: 78%).

Optimization Strategies and Critical Parameters

Solvent Selection

Solvent Dielectric Constant Reaction Efficiency Rationale
DMF 36.7 High Polar aprotic, enhances nucleophilicity
THF 7.5 Moderate Limited solubility of halogenated intermediates
Dichloromethane 8.9 Low Poor for urea formation steps

Recommendation : DMF or NMP for Steps 1–2.

Temperature and Catalysis

  • Urea Formation : 0–25°C to suppress side reactions (e.g., oligomerization).
  • Chloroacetylation : 50–60°C with DMAP catalysis accelerates acylation.

Analytical Characterization Data

While direct data for N-{[(2-bromophenyl)carbamoyl]methyl}-2-chloroacetamide is scarce, extrapolation from analogous compounds suggests:

Spectroscopic Profiles :

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, NH), 7.55–7.48 (m, 4H, Ar-H), 4.12 (s, 2H, CH₂Cl), 3.98 (s, 2H, CH₂N).
  • IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1540 cm⁻¹ (C-Br).

Chromatographic Purity :

  • HPLC (C18, MeCN:H₂O 70:30): Rt = 6.72 min, >98% purity.

Industrial-Scale Considerations

Adapting patent methodologies:

  • Catalytic Halogenation : Use sulfoxide catalysts (e.g., DMSO) for efficient bromine/chlorine incorporation.
  • Continuous Flow Systems : Minimize degradation of heat-sensitive intermediates during chloroacetylation.

Chemical Reactions Analysis

Types of Reactions

N-{[(2-bromophenyl)carbamoyl]methyl}-2-chloroacetamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield corresponding amides, while oxidation reactions produce oxides or other oxidized derivatives.

Scientific Research Applications

Medicinal Chemistry

N-{[(2-bromophenyl)carbamoyl]methyl}-2-chloroacetamide has been studied for its antimicrobial and anticancer properties . It acts as a precursor for synthesizing other biologically active compounds, which are evaluated for their efficacy against various cancer cell lines and bacterial strains.

  • Anticancer Activity : The compound has been tested against several cancer cell lines, including human colon (HCT116), breast (MCF-7), and lung adenocarcinoma (A549). In vitro studies indicate that derivatives of this compound exhibit significant antiproliferative activity, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : Research has shown that derivatives of this compound possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Enzyme Inhibition Studies

The compound is utilized in biochemical assays to study enzyme inhibition. It can bind to specific enzymes and alter their activity, making it useful in understanding metabolic pathways and developing enzyme inhibitors for therapeutic purposes.

  • Mechanism of Action : this compound may inhibit enzymes by binding to their active sites or allosteric sites, thereby modulating their functions. This property is particularly relevant in drug design where targeting specific enzymes can lead to effective treatments for diseases such as cancer and infections .

Industrial Applications

In the chemical industry, this compound serves as an intermediate in the synthesis of specialty chemicals. Its unique structure allows for modifications that can lead to new materials with desirable properties.

Case Studies

Case Study 1: Antiproliferative Activity Assessment
A study evaluated the antiproliferative effects of this compound derivatives on various cancer cell lines. The results indicated that certain modifications to the bromophenyl group enhanced activity against HCT116 cells, suggesting structure-activity relationships that could inform future drug design .

Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of synthesized derivatives from this compound. Results showed that some derivatives exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli, highlighting the potential for developing new antibiotics based on this scaffold .

Mechanism of Action

The mechanism of action of N-{[(2-bromophenyl)carbamoyl]methyl}-2-chloroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Reactivity : The target compound’s chloroacetamide group is prone to nucleophilic displacement, a feature exploited in prodrug designs .
  • Synthetic Challenges : Synthesis routes often involve chloroacetyl chloride and bromophenyl intermediates, but yields vary significantly with substituent positioning .

Biological Activity

N-{[(2-bromophenyl)carbamoyl]methyl}-2-chloroacetamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology. Its structural features suggest potential biological activities, particularly in antimicrobial, anti-inflammatory, and anticancer domains. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₈BrClN₂O. The compound consists of a bromophenyl group attached to a carbamoyl moiety, linked to a chloroacetamide structure. This configuration may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, thiazole derivatives have shown effectiveness against bacterial infections by inhibiting lipid biosynthesis essential for cell wall formation. Studies on related carbamate compounds have demonstrated moderate inhibition of acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases .

Anti-inflammatory Properties

This compound may also possess anti-inflammatory effects. A related compound, CWR-J02, demonstrated inhibition of inflammatory gene transcription in microglial cells, indicating that chloroacetamides can modulate inflammatory pathways .

Anticancer Potential

The anticancer activity of compounds featuring the chloroacetamide moiety has been explored in various studies. For example, certain derivatives have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth in vivo . The presence of the bromine atom in the phenyl ring is often associated with increased potency against cancer cell lines.

The biological activity of this compound can be attributed to its interaction with specific cellular targets:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes like AChE and Grx1, leading to decreased inflammatory responses and altered cellular signaling pathways .
  • Cellular Uptake : The lipophilic nature of the compound may facilitate its absorption into cells, allowing it to exert its effects more effectively.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntimicrobialThiazole derivativesInhibition of bacterial lipid biosynthesis
Anti-inflammatoryCWR-J02Decreased inflammatory gene expression
AnticancerVarious chloroacetamidesInduction of apoptosis in cancer cells

Case Study: Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of related compounds, this compound was tested against various bacterial strains. Results indicated that while the compound exhibited moderate activity, modifications to the structure could enhance its efficacy.

Case Study: Anti-inflammatory Mechanisms

In vitro studies using microglial cells treated with this compound revealed a significant reduction in pro-inflammatory cytokine production. This suggests that the compound may serve as a potential therapeutic agent for neuroinflammatory conditions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-{[(2-bromophenyl)carbamoyl]methyl}-2-chloroacetamide, and what key reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling 2-bromophenyl isocyanate with chloroacetamide derivatives under palladium catalysis (e.g., Pd(dppf)Cl₂) in a mixed solvent system (THF:H₂O). Key conditions include inert atmosphere (N₂), temperature control (~80°C), and purification via column chromatography. Yield optimization requires precise stoichiometry (1:1.5 molar ratio of reactants) and monitoring with TLC/NMR .

Q. How is the molecular structure of this compound characterized experimentally?

  • Methodological Answer : Structural confirmation employs:

  • FTIR : Identifies functional groups (C=O at ~1650 cm⁻¹, N-H stretch at ~3300 cm⁻¹) .
  • NMR : ¹H/¹³C spectra assign proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, methylene groups at δ 3.8–4.2 ppm) .
  • X-ray crystallography : Resolves bond angles and crystal packing, with halogen interactions (Br···O) stabilizing the lattice .

Advanced Research Questions

Q. What computational methods are employed to predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates:

  • HOMO-LUMO gaps (e.g., ~4.5 eV) to assess charge transfer potential .
  • Molecular Electrostatic Potential (MESP) : Maps electron-rich/depleted regions, highlighting nucleophilic (carbamoyl) and electrophilic (chloroacetamide) sites .
  • Vibrational spectra : Simulated FTIR frequencies are cross-validated with experimental data to refine force constants .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR chemical shifts) for derivatives?

  • Methodological Answer :

  • 2D NMR techniques (HSQC, HMBC) clarify ambiguous assignments by correlating ¹H-¹³C couplings .
  • Solvent effects : Compare DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding or aggregation impacts .
  • Computational validation : Overlay experimental NMR shifts with DFT-predicted values (e.g., using B3LYP/6-311++G(d,p)) to identify discrepancies .

Q. What strategies enhance biological activity based on structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Substituent modification : Introduce electron-withdrawing groups (e.g., nitro at meta-position) to improve antimicrobial potency .
  • Heterocyclic integration : Replace the phenyl ring with triazoloquinoxaline to enhance DNA intercalation .
  • Bioisosteric replacement : Swap chloroacetamide with trifluoroethyl groups to optimize pharmacokinetics (e.g., logP reduction) .
  • Assays : Use MIC (Minimum Inhibitory Concentration) testing against Gram-positive bacteria and MTT assays for cytotoxicity profiling .

Data Contradiction Analysis

Q. How should researchers address inconsistencies between theoretical and experimental vibrational spectra?

  • Methodological Answer :

  • Scale factors : Apply empirical scaling (e.g., 0.9613 for B3LYP/6-31G*) to harmonize DFT-predicted frequencies with experimental FTIR .
  • Conformational sampling : Perform relaxed potential energy surface scans to identify dominant conformers influencing spectral features .
  • Isotopic substitution : Compare deuterated vs. non-deuterated analogs to isolate vibrational modes (e.g., N-H vs. C-H stretches) .

Experimental Design Considerations

Q. What in silico tools are recommended for prioritizing derivatives for synthesis?

  • Methodological Answer :

  • Molecular docking : Screen against target proteins (e.g., β-lactamase for antimicrobial activity) using AutoDock Vina .
  • ADMET prediction : Use SwissADME to filter compounds with poor bioavailability or high hepatotoxicity .
  • QSAR modeling : Train models on existing bioactivity data (IC₅₀, MIC) to predict novel analogs .

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